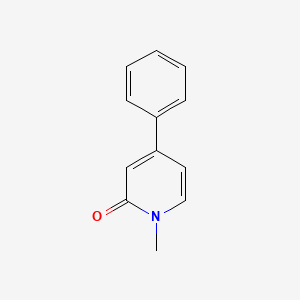

2(1H)-Pyridinone, 1-methyl-4-phenyl-

描述

2(1H)-Pyridinone, 1-methyl-4-phenyl- is a heterocyclic organic compound that belongs to the class of pyridinones It is characterized by a pyridinone ring with a methyl group at the 1-position and a phenyl group at the 4-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-methyl-4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-phenyl-3-buten-2-one with methylamine, followed by cyclization to form the desired pyridinone structure. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 1-methyl-4-phenyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced reactors can further enhance the yield and purity of the final product.

化学反应分析

Regioselective Nucleophilic Substitutions

The pyridinone core undergoes regioselective reactions with nucleophiles, influenced by substituents and reaction conditions:

-

C-O Bond Cleavage : Reaction with aliphatic amines (e.g., methylamine) at C8 of oxazoline[3,2-a]pyridinium intermediates yields N-substituted pyridones .

-

C-N Bond Cleavage : Bulky aromatic amines (e.g., benzylamine) favor nucleophilic attack at C2, forming 2-substituted pyridines via cation-π interactions between the pyridinium and aromatic rings .

Mechanistic Insights :

-

Energy Barriers : DFT calculations (B3LYP/6-31G(d)) show lower free energy barriers for C2 attack (13.3 kcal/mol) vs. C8 (31.1 kcal/mol) with aromatic amines .

-

Stereoelectronic Effects : Electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring enhance reactivity toward nucleophiles .

Multicomponent Reactions

3,4-Dihydro-2(1H)-pyridones (DHPo), precursors to pyridinones, are synthesized via Hantzsch-like pathways:

-

Four-Component Reaction : Meldrum’s acid, methyl acetoacetate, benzaldehyde derivatives, and ammonium acetate react under solvent-free conditions with SiO₂-Pr-SO₃H catalysis (78–93% yield) .

-

Green Synthesis : Infrared irradiation with H₂SO₄/DDQ enables efficient cyclization of 4H-pyrans to 2-pyridones (e.g., 70–90% yield) .

Example :

textBenzaldehyde + Methylamine → Imine Imine + Danishefsky’s Diene → 2,3-Dihydropyridinone Oxidation → 1-Methyl-4-phenyl-2(1H)-pyridinone

Functionalization and Derivatives

The compound serves as a scaffold for bioactive derivatives:

-

Anticancer Agents : Pyridinone-thiohydantoin hybrids inhibit mutant IDH1 (Kᵢ = 0.42–9.2 μM) by disrupting D-2-hydroxyglutarate production .

-

Antiviral Compounds : Quinolinone-pyridinones show efficacy against hematologic malignancies (NCT02719574) .

Structural Modifications :

| Position | Modification | Biological Activity |

|---|---|---|

| C-3 | Thiohydantoin | IDH1 inhibition |

| C-5 | Morpholine-phenyl | WDR5-MLL1 interaction |

Spectroscopic Characterization

科学研究应用

2(1H)-Pyridinone, 1-methyl-4-phenyl- has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique structural and chemical properties, making it a versatile building block and bioactive molecule.

Scientific Research Applications

Chemistry 2(1H)-Pyridinone, 1-methyl-4-phenyl- serves as a fundamental building block in synthesizing complex heterocyclic compounds. These compounds are crucial in developing new materials and exploring novel chemical reactions.

Biology The compound shows potential as a bioactive molecule, making it valuable in drug discovery and development. Its interaction with specific molecular targets and pathways allows researchers to explore new therapeutic interventions.

Medicine Research has explored the use of 2(1H)-Pyridinone, 1-methyl-4-phenyl- as a neuroprotective agent, highlighting its potential in treating neurodegenerative diseases. The compound may inhibit the formation of free radicals, reduce oxidative stress, modulate neurotransmitter levels, and inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase.

Industry In industry, 2(1H)-Pyridinone, 1-methyl-4-phenyl- can be used to develop materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with tailored characteristics for various applications.

Other Pyridinone Derivatives

作用机制

The mechanism of action of 2(1H)-Pyridinone, 1-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound may inhibit the formation of free radicals and reduce oxidative stress. It can also modulate neurotransmitter levels and inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase .

相似化合物的比较

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares structural similarities and exhibits neuroprotective properties.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects, it is used in research to model Parkinson’s disease.

Uniqueness

2(1H)-Pyridinone, 1-methyl-4-phenyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties

生物活性

2(1H)-Pyridinone, 1-methyl-4-phenyl- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

Chemical Structure and Properties

The molecular structure of 2(1H)-Pyridinone, 1-methyl-4-phenyl- can be represented as follows:

- Molecular Formula : C11H9NO

- Molecular Weight : 175.19 g/mol

The compound features a pyridinone core with a methyl and phenyl substitution, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyridinone derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various pyridinone compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that 2(1H)-Pyridinone, 1-methyl-4-phenyl- showed promising activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2(1H)-Pyridinone, 1-methyl-4-phenyl- | 32 | Moderate antibacterial |

| Control (Ampicillin) | 16 | Strong antibacterial |

Anticancer Activity

The anticancer potential of pyridinone derivatives has been extensively studied. A notable investigation focused on the antiproliferative effects of various derivatives on human cancer cell lines. The study found that 2(1H)-Pyridinone, 1-methyl-4-phenyl- exhibited significant cytotoxicity against several cancer types, including gastric and breast cancers.

Key Findings:

- IC50 Values : The compound displayed an IC50 value of approximately 0.07 µM against the GTL-16 gastric carcinoma cell line.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| GTL-16 (Gastric Carcinoma) | 0.07 | Inhibition of protein kinases |

| MCF-7 (Breast Carcinoma) | 0.15 | Induction of apoptosis |

The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation, including the MAPK pathway.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of pyridinone derivatives. Specifically, research on related compounds has indicated that they can mitigate neurotoxicity induced by neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine). This neuroprotective effect is attributed to their ability to inhibit oxidative stress and promote neuronal survival.

Case Study:

A study investigated the effects of a related compound on dopamine neuron protection in rodent models exposed to MPTP. Results showed that treatment with the compound significantly reduced neuronal loss in the substantia nigra region.

常见问题

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 2(1H)-pyridinone derivatives, and how can reaction conditions be optimized for 1-methyl-4-phenyl substitution?

- Methodological Answer : A common approach involves intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides under basic conditions. For example, base-catalyzed aldol-type cyclization of β-enaminones can yield the 2(1H)-pyridinone core . To optimize the 1-methyl-4-phenyl substitution, adjust the starting material’s substituents (e.g., methyl and phenyl groups at specific positions) and reaction parameters (e.g., solvent polarity, temperature). Kinetic studies and thin-layer chromatography (TLC) monitoring are recommended to track reaction progress .

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish structural features of 2(1H)-pyridinone derivatives?

- Methodological Answer :

- IR Spectroscopy : The carbonyl stretch (C=O) of the pyridinone ring appears near 1650–1700 cm⁻¹. Solvent effects (e.g., H₂O vs. D₂O) can shift absorption bands due to hydrogen bonding, as demonstrated in vibrational studies of related pyridinones .

- NMR : The ¹H NMR signal for the N-methyl group (1-CH₃) typically resonates as a singlet near δ 3.0–3.5 ppm. Aromatic protons (4-phenyl group) show splitting patterns consistent with para-substitution (e.g., a doublet of doublets in the δ 7.2–7.6 ppm range) .

Advanced Research Questions

Q. How do electronic and steric factors influence the regioselectivity of intramolecular cyclization in 2(1H)-pyridinone synthesis?

- Methodological Answer : Substituents on the β-enaminone precursor dictate cyclization pathways. Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring stabilize transition states via resonance, favoring 4-phenyl substitution. Steric hindrance from bulky groups (e.g., isopropyl) may redirect cyclization to alternative sites. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing transition-state energies . Experimental validation via X-ray crystallography (e.g., Hirshfeld surface analysis) is critical for confirming regiochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data for pyridinone derivatives across different solvents or crystal forms?

- Methodological Answer : Discrepancies in IR or NMR spectra may arise from solvent polarity, hydrogen bonding, or polymorphism. For example, IR absorption bands for carbonyl groups shift in D₂O due to deuterium exchange . To address this:

- Conduct solvent-dependent NMR titrations to identify protonation states.

- Use differential scanning calorimetry (DSC) to detect polymorphic forms.

- Compare experimental data with simulated spectra from computational tools (e.g., Gaussian) .

Q. How can 2(1H)-pyridinone derivatives be tailored for biological activity studies, considering scaffold modifications?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., amino, fluoro) at the 4- or 6-positions to enhance hydrogen bonding with biological targets .

- Scaffold Hybridization : Combine the pyridinone core with bioactive fragments (e.g., triazoles, thiazoles) via click chemistry or Suzuki coupling. For example, 1-phenyl derivatives (CAS 13131-02-7) have shown potential in anti-inflammatory applications .

- ADME Profiling : Use in silico tools (e.g., SwissADME) to predict lipophilicity (LogP) and blood-brain barrier penetration, guided by substituent effects (e.g., methyl vs. trifluoromethyl groups) .

属性

IUPAC Name |

1-methyl-4-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNWRUULQMZZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218166 | |

| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67970-80-3 | |

| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067970803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。